ethyl 4-iodocyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-iodocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15IO2 It is a derivative of cyclohexane, where an iodine atom is attached to the fourth carbon of the cyclohexane ring, and an ethyl ester group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-iodocyclohexane-1-carboxylate can be synthesized through the iodination of ethyl 4-hydroxycyclohexane-1-carboxylate. The reaction involves the use of iodine, triphenylphosphine, and imidazole in dichloromethane as the solvent. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, followed by purification through flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The compound can be reduced to ethyl 4-cyclohexane-1-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of ethyl 4-cyclohexane-1-carboxylate.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
Ethyl 4-iodocyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 4-iodocyclohexane-1-carboxylate largely depends on its use as a synthetic intermediate. In medicinal chemistry, it may act by modifying biological targets through its derivatives. The iodine atom can facilitate the formation of carbon-iodine bonds, which are crucial in various biochemical interactions.
Comparison with Similar Compounds
- Ethyl 4-bromocyclohexane-1-carboxylate
- Ethyl 4-chlorocyclohexane-1-carboxylate
- Ethyl 4-fluorocyclohexane-1-carboxylate
Comparison: Ethyl 4-iodocyclohexane-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a distinct advantage in synthetic applications.
Properties
Molecular Formula |
C9H15IO2 |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
ethyl 4-iodocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
STVLWAGUQVPCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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